(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane
Description
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane is a chiral oxane derivative characterized by an iodomethyl group at the C2 position and a 4-nitrophenyl substituent at the C5 position. This compound’s structural complexity arises from the interplay of its electron-withdrawing nitro group, bulky iodomethyl substituent, and the oxane ring’s conformational rigidity. While its specific pharmacological applications remain understudied, analogs with similar substituents demonstrate notable bioactivity, warranting comparative analysis .
Properties
Molecular Formula |
C12H14INO3 |
|---|---|
Molecular Weight |
347.15 g/mol |
IUPAC Name |
(2S,5R)-2-(iodomethyl)-5-(4-nitrophenyl)oxane |
InChI |
InChI=1S/C12H14INO3/c13-7-12-6-3-10(8-17-12)9-1-4-11(5-2-9)14(15)16/h1-2,4-5,10,12H,3,6-8H2/t10-,12-/m0/s1 |
InChI Key |
MCUHYVJTUIZHGX-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)[N+](=O)[O-])CI |
Canonical SMILES |
C1CC(OCC1C2=CC=C(C=C2)[N+](=O)[O-])CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via a halogenation reaction using reagents such as iodomethane and a base like potassium carbonate.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the oxane ring.
Industrial Production Methods
Industrial production of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas and a palladium catalyst.
Oxidation Reactions: The oxane ring can be oxidized to form various oxygen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitrophenyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products include azidomethyl or thiocyanatomethyl derivatives.
Reduction: The major product is (2S,5R)-2-(Aminomethyl)-5-(4-aminophenyl)oxane.
Oxidation: Products include oxane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Scientific Research Applications
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to biological effects. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Halogen-Substituted Oxane Derivatives
- (2S,5R)-2-(Bromomethyl)-5-(3-fluorophenyl)oxane : Replacing iodine with bromine reduces molecular weight (MW: ~337 vs. ~385) and alters bond stability (C-Br vs. C-I). The 3-fluorophenyl group introduces meta-substitution, which diminishes the electron-withdrawing effect compared to the para-nitro group in the target compound. This structural variation may lower metabolic stability due to weaker C-Br bonds but improve aqueous solubility slightly .
- (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane: The retention of iodine but shift to a 3-fluorophenyl group highlights the importance of substituent positioning.
Table 1: Physical Properties of Halogen-Substituted Oxanes
| Compound | Molecular Weight | Halogen (X) | Substituent (R) | Predicted Solubility (LogP) |
|---|---|---|---|---|
| (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane | 385.1 | I | 4-NO₂C₆H₄ | 3.8 (High lipophilicity) |
| (2S,5R)-2-(Bromomethyl)-5-(3-FC₆H₄)oxane | 337.2 | Br | 3-FC₆H₄ | 3.2 |
Nitrophenyl-Containing Heterocycles
- 5-(4-Nitrophenyl)-1,3,4-oxadiazoles (XIV, XV) : These derivatives exhibit potent CNS depressant activity, attributed to the nitro group’s electron-withdrawing effects enhancing π-π stacking with neuronal receptors. Unlike the oxane ring, the oxadiazole core is planar and aromatic, facilitating stronger intermolecular interactions. However, the oxane’s chair conformation in the target compound may confer greater metabolic resistance .
- Canagliflozin (C24H25FO5S) : This antidiabetic drug shares an oxane ring but incorporates hydroxyl and fluorophenyl groups. Its aqueous insolubility contrasts with the target compound’s moderate organic solubility (e.g., in DMSO), underscoring how polar substituents (hydroxyl vs. nitro) dictate pharmacokinetic profiles .
Table 2: Pharmacological and Structural Comparison
| Compound | Core Structure | Key Substituents | Bioactivity | Solubility Profile |
|---|---|---|---|---|
| Target Compound | Oxane | Iodomethyl, 4-NO₂C₆H₄ | Underexplored | High in organic solvents |
| 5-(4-NO₂C₆H₄)-oxadiazole | Oxadiazole | 4-NO₂C₆H₄, 4-ClC₆H₄ | CNS Depressant | Moderate in DMSO |
| Canagliflozin | Oxane | Hydroxyl, Fluorophenyl | SGLT2 Inhibition | Poor aqueous solubility |
Stereochemical Influences
The (2S,5R) configuration in the target compound mirrors stereochemical patterns in catalysts like (2S,5R)-2-isopropyl-5-methylcyclohexanone. Evidence from catalytic studies shows that this stereochemistry reduces enantioselectivity in epoxidation reactions compared to D-fructose-derived ketones, suggesting that analogous stereoelectronic effects may modulate the target compound’s reactivity in synthesis or biological systems .
Biological Activity
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane is a chiral organic compound characterized by its unique structural features, including an oxane ring and substituents that enhance its chemical reactivity and potential biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHI N O
- Molecular Weight : Approximately 347.15 g/mol
- Structural Features :
- An iodomethyl group that can participate in nucleophilic substitution reactions.
- A nitrophenyl group which may undergo reduction to an aminophenyl group.
The biological activity of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane is primarily attributed to its ability to interact with biological macromolecules.
- Covalent Bond Formation : The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to biological effects such as enzyme inhibition or modification of protein function.
- Redox Activity : The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways, which may contribute to its antimicrobial and anticancer activities.
Antimicrobial Properties
Research has indicated that compounds similar to (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane exhibit significant antimicrobial activity. For instance, studies have shown that halogenated compounds can disrupt microbial cell membranes or inhibit essential enzymes in bacteria.
| Compound | Activity | Reference |
|---|---|---|
| (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane | Antimicrobial | |
| Similar Halogenated Compounds | Bactericidal |
Anticancer Potential
The compound's ability to form covalent bonds with DNA or proteins suggests a potential for anticancer activity. Preliminary studies have indicated that such compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
| Study | Findings | Reference |
|---|---|---|
| In vitro study on cancer cell lines | Induced apoptosis via oxidative stress | |
| Mechanistic study on DNA interaction | Covalent binding leading to DNA damage |
Synthesis and Applications
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane typically involves several steps that optimize yield and purity through controlled conditions. This compound serves as a building block in the development of novel pharmaceuticals and materials.
Synthesis Overview
- Starting Materials : Phenol derivatives and iodomethyl precursors.
- Reactions Involved :
- Nucleophilic substitution for the introduction of the iodomethyl group.
- Reduction of nitro groups if necessary for further functionalization.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane demonstrated significant inhibitory effects against various bacterial strains. The mechanism was attributed to membrane disruption and enzyme inhibition.
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound was shown to induce apoptosis through oxidative stress pathways. The research highlighted the importance of the nitrophenyl group in mediating these effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving the stereochemical configuration of (2S,5R)-2-(iodomethyl)-5-(4-nitrophenyl)oxane?
- Methodological Answer : The stereochemistry can be controlled using chiral auxiliaries or asymmetric catalysis. For example, the oxane ring can be constructed via cyclization of a diol intermediate under Mitsunobu conditions (employing triphenylphosphine and diethyl azodicarboxylate) to set the 5R configuration. The iodomethyl group at C2 can be introduced via nucleophilic substitution of a tosyl or mesyl intermediate with potassium iodide, ensuring retention of the 2S configuration. Orthogonal protecting groups (e.g., tert-butyldimethylsilyl ether) may prevent undesired side reactions during functionalization .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of:
- HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to confirm enantiomeric excess.
- NMR spectroscopy : Compare and NMR shifts with computational predictions (e.g., DFT calculations) to verify stereochemistry.
- Mass spectrometry (HRMS) : Confirm the molecular ion peak ([M+Na] or [M+H]) and isotopic pattern matching the iodine atom .
Q. What solvent systems are recommended for recrystallizing (2S,5R)-2-(iodomethyl)-5-(4-nitrophenyl)oxane?
- Methodological Answer : Due to the nitro group’s polarity and iodine’s hydrophobicity, mixed solvents like ethyl acetate/hexane or dichloromethane/methanol (gradient) are effective. Monitor solubility via phase diagrams to optimize crystal formation. Slow evaporation at 4°C enhances crystal quality for X-ray diffraction .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use AutoDock4 to model ligand-receptor interactions. Key steps:
- Prepare the ligand by assigning Gasteiger charges and optimizing torsional bonds.
- Define the receptor’s flexible residues (e.g., active-site amino acids) using AutoDockTools.
- Run Lamarckian genetic algorithm simulations (50 runs, 25 million energy evaluations) to assess binding affinities. Validate results with MD simulations (e.g., AMBER) to account for conformational dynamics .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Unexpected splitting may arise from restricted rotation of the nitrophenyl group or iodine’s quadrupolar effects. Use VT-NMR (variable-temperature NMR) to observe coalescence of split signals at elevated temperatures. Compare with computed NMR spectra (e.g., using Gaussian09) to distinguish stereochemical vs. electronic effects .
Q. What catalytic systems enhance the stability of the iodomethyl group during derivatization?
- Methodological Answer : To prevent β-elimination of the iodomethyl group, employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions (room temperature, aqueous base). Use bulky ligands (e.g., SPhos) to sterically shield the iodine atom. Monitor reaction progress via TLC with UV visualization (nitrophenyl absorbs at 310 nm) .
Q. How does the nitrophenyl group influence the compound’s electronic properties in photochemical studies?
- Methodological Answer : The nitro group acts as an electron-withdrawing moiety, red-shifting UV-Vis absorption. Perform TD-DFT calculations (e.g., B3LYP/6-31G**) to predict . Validate experimentally using a diode-array detector in HPLC or a spectrofluorometer. Solvent polarity (e.g., acetonitrile vs. toluene) will modulate charge-transfer transitions .
Notes
- Advanced methods (e.g., AutoDock, VT-NMR) are prioritized for hypothesis-driven research.
- Stereochemical integrity is critical for biological activity studies; always validate with X-ray crystallography when feasible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
